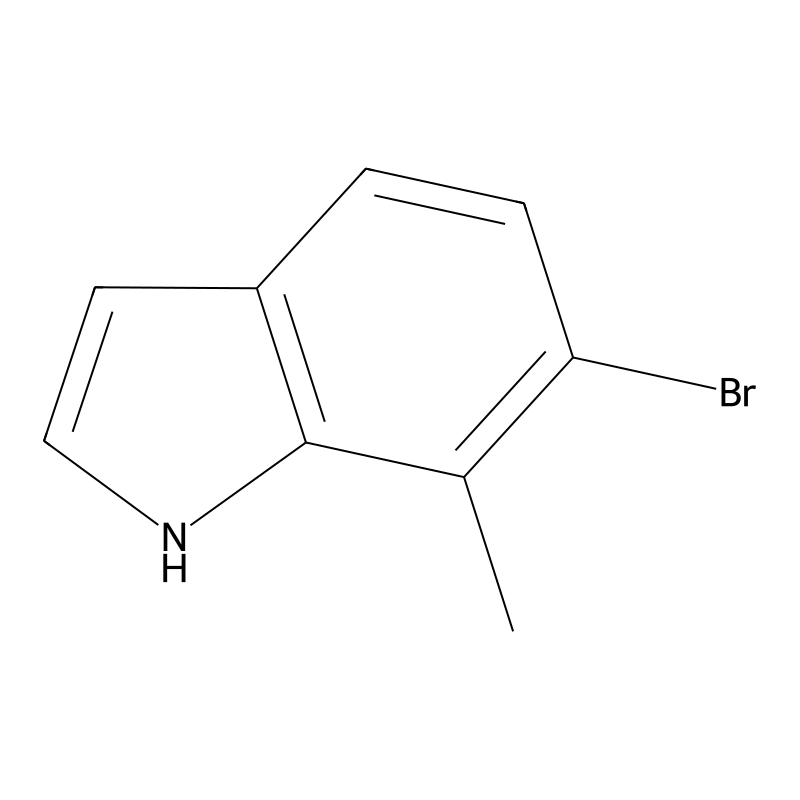

6-Bromo-7-methyl-1H-indole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

6-Bromo-7-methyl-1H-indole is an organic compound belonging to the class of indoles. It is a white to light yellow crystalline solid with a melting point of 110-112 °C. Several methods have been reported for its synthesis, including the Fischer indole synthesis and the Nenitzescu reaction [, ]. Its structure and purity are typically confirmed using techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry [, ].

Potential Biological Activities:

Research suggests that 6-bromo-7-methyl-1H-indole may possess various potential biological activities, although further investigation is necessary. Studies have explored its:

Antimicrobial activity

The compound has exhibited antibacterial and antifungal properties against various bacterial and fungal strains [, ].

Antioxidant activity

Research suggests potential free radical scavenging and antioxidant properties [].

Enzyme inhibition

Studies have investigated its potential to inhibit specific enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are implicated in neurodegenerative diseases like Alzheimer's and Parkinson's [].

6-Bromo-7-methyl-1H-indole is a heterocyclic organic compound with the molecular formula C₉H₈BrN. This compound features a bromine atom at the sixth position and a methyl group at the seventh position of the indole ring system, which is a bicyclic structure composed of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of the bromine and methyl substituents significantly influences the compound's chemical reactivity and biological properties.

No specific safety information for 6-bromo-7-methyl-1H-indole is available in scientific literature. However, as a general precaution, most organic bromides can be irritating to the skin and eyes and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood [].

The chemical behavior of 6-bromo-7-methyl-1H-indole is characterized by its ability to undergo various reactions, including:

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles in reactions such as displacement with amines or alcohols.

- Metal-Catalyzed Cross-Coupling Reactions: The bromine atom is suitable for palladium-catalyzed reactions like Suzuki-Miyaura coupling, which can be utilized to form new carbon-carbon bonds.

- Electrophilic Aromatic Substitution: The indole nitrogen can participate in electrophilic substitutions, allowing for further functionalization of the indole ring.

6-Bromo-7-methyl-1H-indole exhibits notable biological activities, particularly in medicinal chemistry. It has been studied for its potential as an inhibitor of various enzymes and receptors, including:

- Antimicrobial Activity: Certain derivatives of indoles, including 6-bromo-7-methyl-1H-indole, have shown effectiveness against bacterial strains by inhibiting cystathionine γ-synthase, which is crucial for bacterial metabolism .

- Anticancer Properties: Some studies suggest that indole derivatives can induce apoptosis in cancer cells, making them candidates for anticancer drug development.

The synthesis of 6-bromo-7-methyl-1H-indole can be achieved through several methods:

- Bromination of 7-Methylindole: This method involves the direct bromination of 7-methylindole using bromine or brominating agents.

- Sonogashira Coupling Reaction: A more complex synthesis may involve starting from 4-bromo-2-methylaniline, followed by iodination and subsequent coupling reactions to yield 6-bromo-7-methylindole .

- Alkylation Reactions: The nitrogen atom in the indole ring can be alkylated to introduce various substituents that may enhance biological activity.

6-Bromo-7-methyl-1H-indole has several applications in different fields:

- Pharmaceutical Development: As a building block in the synthesis of biologically active compounds, it plays a role in drug discovery and development.

- Material Science: Its derivatives are explored for use in organic electronics and photonic materials due to their unique electronic properties.

Research on the interactions of 6-bromo-7-methyl-1H-indole with biological targets has revealed insights into its mechanism of action:

- Enzyme Inhibition Studies: Investigations into its inhibitory effects on cystathionine γ-synthase have shown that it can modulate metabolic pathways in bacteria .

- Binding Affinity Studies: Studies using molecular docking techniques have indicated potential binding sites on target proteins, which can lead to the development of more potent derivatives.

Several compounds share structural similarities with 6-bromo-7-methyl-1H-indole. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 5-Bromoindole | Indole | Bromine at position five; known for antimicrobial activity. |

| 7-Methylindole | Indole | Methyl group at position seven; less reactive than bromo derivatives. |

| 5-Chloro-7-methylindole | Indole | Chlorine instead of bromine; studied for similar biological activities. |

| 4-Bromo-5,7-dimethylindole | Indole | Additional methyl group; potential for enhanced lipophilicity. |

| Ethyl 7-methylindole-2-carboxylate | Indole derivative | Carboxylate functional group; explored for therapeutic applications. |

Each compound demonstrates unique properties and reactivities that are influenced by their specific substituents on the indole framework. The presence of bromine in 6-bromo-7-methyl-1H-indole enhances its reactivity compared to other derivatives, making it a valuable compound in synthetic chemistry and medicinal applications.

XLogP3

GHS Hazard Statements

H301 (97.44%): Toxic if swallowed [Danger Acute toxicity, oral];

H318 (97.44%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Acute Toxic